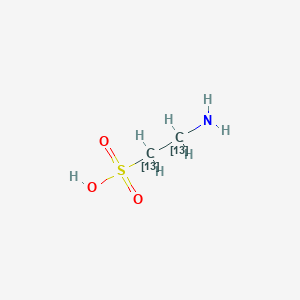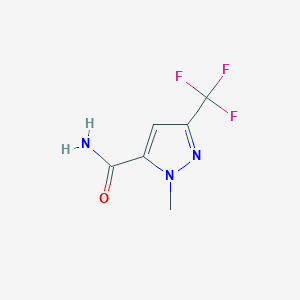
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFP is a pyrazole derivative that has been synthesized through various methods and has been shown to have a unique mechanism of action that makes it useful in several biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1. Agrochemical Applications
Pyrazole carboxamide derivatives, including compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, have shown significant potential in agrochemical applications. Notably, these compounds exhibit weak fungicidal activity but demonstrate considerable nematocidal activity against Meloidogyne incognita, a nematode pest, suggesting their utility in protecting crops from nematode infestations (Zhao et al., 2017).
2. Synthesis of Novel Derivatives
Research in synthetic chemistry has explored the creation of libraries of pyrazole carboxamides, including variants of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. These libraries are synthesized for further biological evaluations, indicating the compound's versatility as a scaffold for developing new molecules with potentially varied biological activities (Donohue et al., 2002).
3. Antifungal Activity
Several studies have investigated the antifungal properties of pyrazole carboxamide derivatives. For instance, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives showed moderate antifungal activities against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica (Wu et al., 2012).
4. Insecticidal Applications
The modification and evaluation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide derivatives for insecticidal activities have also been a research focus. Novel derivatives of this compound exhibited good insecticidal activities against various lepidopteran pests, suggesting its potential use in agricultural pest management (Wu et al., 2017).
5. Pharmaceutical Research
In pharmaceutical research, compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide serve as scaffolds for developing inhibitors targeting specific proteins or enzymes. For instance, a series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been designed to target the co-activator associated arginine methyltransferase 1 (CARM1), demonstrating the compound's relevance in drug discovery (Allan et al., 2009).
6. Development of Novel Synthetic Pathways
In the field of synthetic chemistry, developing new synthetic routes for pyrazole carboxamides, including variants of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a significant area of research. These studies focus on improving synthesis efficiency and exploring novel chemical transformations (Khan et al., 2005).
Propiedades
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-12-3(5(10)13)2-4(11-12)6(7,8)9/h2H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXJDXSOGHNPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



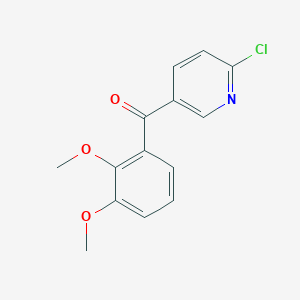



![5-[[[(2,4-Difluorophenyl)methyl]amino]carbonyl]-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylic acid methyl ester](/img/structure/B1421539.png)
![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)
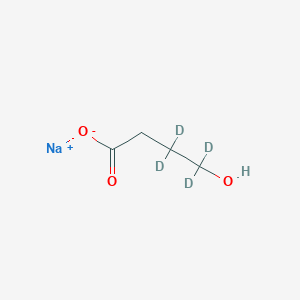
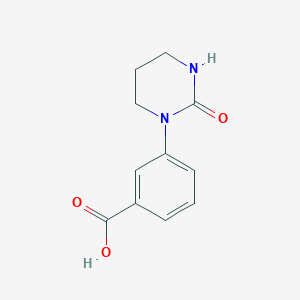
![[2H6]-Epinephrine, racemic mixture](/img/structure/B1421546.png)

![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)

